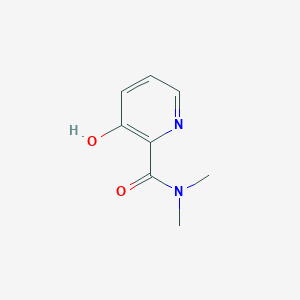

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

Description

Properties

IUPAC Name |

3-hydroxy-N,N-dimethylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(12)7-6(11)4-3-5-9-7/h3-5,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPSJINBUZCDRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC=N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148108 |

Source

|

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-23-9 |

Source

|

| Record name | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

This guide provides a comprehensive overview of a viable synthetic pathway for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a pyridine derivative of interest in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with a robust framework for its preparation and modification.

Introduction

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a substituted picolinamide. Picolinamide derivatives are known to be useful in a range of copper-catalyzed cross-coupling reactions, offering advantages over traditional palladium or nickel catalysts due to lower cost and toxicity of the metal.[1] The strategic placement of the hydroxyl and N,N-dimethylcarboxamide moieties on the pyridine ring suggests potential applications as a bidentate ligand in coordination chemistry or as a scaffold in the development of novel pharmaceutical agents. This guide will detail a logical and efficient multi-step synthesis starting from the readily available precursor, 3-hydroxypicolinic acid.

Strategic Synthesis Pathway

The most direct and logical synthetic route to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide involves a two-step process commencing with 3-hydroxypicolinic acid. This strategy is predicated on the initial activation of the carboxylic acid moiety, followed by amidation with dimethylamine. An optional initial step, the synthesis of 3-hydroxypicolinic acid, is also discussed for contexts where this starting material is not commercially available.

A visual representation of the primary synthesis pathway is provided below:

Caption: A two-step synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide from 3-hydroxypicolinic acid.

Part 1: Synthesis of the Precursor, 3-Hydroxypicolinic Acid

While 3-hydroxypicolinic acid is commercially available, its synthesis from simpler starting materials can be achieved through various methods.[2] One common approach involves the oxidation of 2-pyridinecarboxaldehyde.[2] Another established route starts from furfural, proceeding through a series of steps including cyano-amination and rearrangement.[3] For the purpose of this guide, we will assume the availability of 3-hydroxypicolinic acid as the starting material for the main synthesis.

Part 2: Core Synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

This section details the conversion of 3-hydroxypicolinic acid to the target compound. The process is broken down into two critical steps: the formation of an acyl chloride intermediate and the subsequent amidation.

Step 1: Formation of 3-Hydroxypicolinoyl Chloride

Causality of Experimental Choices: The conversion of a carboxylic acid to an amide often requires activation of the carboxyl group to facilitate nucleophilic attack by the amine. The formation of an acyl chloride is a classic and effective method for this activation. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Detailed Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypicolinic acid (1.0 eq.).

-

Suspend the acid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq.). A co-solvent such as anhydrous toluene can be used if solubility is an issue.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases. The reaction should be monitored by TLC or LC-MS.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood.

-

The resulting crude 3-hydroxypicolinoyl chloride, a solid or oil, can be used in the next step without further purification.

Step 2: Amidation with Dimethylamine

Causality of Experimental Choices: The highly electrophilic acyl chloride readily reacts with nucleophiles like dimethylamine. The reaction is typically carried out in an inert aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to prevent unwanted side reactions. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the dimethylamine. The use of an excess of dimethylamine can also serve this purpose.

Detailed Experimental Protocol:

-

Dissolve the crude 3-hydroxypicolinoyl chloride from the previous step in an anhydrous inert solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of dimethylamine (2.0-2.5 eq.) in the same anhydrous solvent. A commercially available solution of dimethylamine in THF can be used.

-

Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq.) to the acyl chloride solution.

-

Slowly add the dimethylamine solution to the cooled acyl chloride solution with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes. The purity and identity of the final product should be confirmed by analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the pyridine ring and the two methyl groups of the N,N-dimethylamide. The chemical shifts will be influenced by the electronic effects of the hydroxyl and amide substituents. |

| ¹³C NMR | Signals for the carbon atoms of the pyridine ring and the N,N-dimethylamide group, including the carbonyl carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (C₈H₁₀N₂O₂), which is 166.18 g/mol .[4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and the aromatic C-H and C=C/C=N stretches of the pyridine ring. |

| Melting Point | A sharp melting point is indicative of a pure compound. The reported melting point is 99-100 °C.[4] |

Safety and Handling

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. It should also be handled in a well-ventilated fume hood with appropriate PPE.

-

Pyridine and its derivatives can be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described synthetic pathway provides a reliable and scalable method for the preparation of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. The two-step sequence, involving the formation of an acyl chloride followed by amidation, is a classic and well-understood transformation in organic synthesis. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can adapt and optimize this protocol for their specific needs, paving the way for further exploration of the chemical and biological properties of this and related compounds.

References

Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 883–888. [Link]

Zhang, W., et al. (2017). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 15(31), 6546–6549. [Link]

Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950.

[3] Crepet, A., et al. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. U.S. Patent No. 9,475,771 B2.

Sources

- 1. N -(2,6-dimethylphenyl)-6-hydroxypicolinamide 1982260-18-3 Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Hydroxypicolinic acid synthesis - chemicalbook [chemicalbook.com]

- 3. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (CAS No. 1076-23-9) is a substituted picolinamide, a class of compounds featuring a pyridine-2-carboxamide core structure.[1][2] The molecule's distinct architecture, which combines a 3-hydroxypyridine ring with a tertiary N,N-dimethylcarboxamide group, makes it a subject of significant interest in medicinal chemistry and organic synthesis. The strategic placement of a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting carbonyl oxygen, adjacent to the chelating pyridine nitrogen, suggests a high potential for molecular interactions and applications in coordination chemistry. Picolinamide derivatives are recognized for their diverse biological activities, serving as foundational scaffolds in the development of novel therapeutic agents, including enzyme inhibitors and antimalarials.[3][4][5] This guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, offering a foundational resource for its application in research and development.

Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and mechanism of action. The key properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 1076-23-9 | [1] |

| Melting Point | 99-100 °C | [1] |

| Boiling Point | 427.8 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

| Flash Point | 212.5 °C | [1] |

| Refractive Index | 1.567 | [1] |

| XLogP3 | 1.2 | [1] |

| Polar Surface Area (PSA) | 53.4 Ų | [1] |

The XLogP3 value of 1.2 indicates moderate lipophilicity, suggesting the compound may possess reasonable cell permeability.[1] The polar surface area of 53.4 Ų further supports its potential as a drug candidate, as it falls within the typical range for orally bioavailable molecules.[1]

Synthesis and Purification

The synthesis of picolinamide derivatives is a well-established area of organic chemistry.[6][7] A robust and logical pathway to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide involves the amidation of 3-hydroxypicolinic acid with dimethylamine. This transformation requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Proposed Synthetic Workflow

The overall process can be visualized as a three-stage workflow: activation of the starting material, amide coupling, and finally, purification and characterization of the final product.

Caption: A generalized workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol is a representative methodology based on standard practices for picolinamide synthesis.[3][7] The causality behind this two-step approach is control: converting the carboxylic acid to an acyl chloride creates a highly reactive electrophile, ensuring an efficient and high-yielding reaction with the dimethylamine nucleophile.

Step 1: Synthesis of 3-Hydroxypicolinoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypicolinic acid (1.0 eq).

-

Suspend the acid in an excess of thionyl chloride (SOCl₂, ~5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). The DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the acid chloride.

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-hydroxypicolinoyl chloride is typically used directly in the next step without further purification.

Step 2: Synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

-

Dissolve the crude 3-hydroxypicolinoyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath. This is critical to manage the exothermicity of the reaction between the highly reactive acyl chloride and the amine.

-

Slowly add a solution of dimethylamine (2.0-2.5 eq, often as a solution in THF or as a gas bubbled through the solvent) and a non-nucleophilic base like triethylamine (TEA, ~2.5 eq). The excess base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate or methanol, is effective for isolating the pure compound. The identity and purity of the final product must be confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features |

| ¹H NMR | ~8.0-8.2 ppm (d): Pyridine H-6 proton. ~7.2-7.4 ppm (m): Pyridine H-4 and H-5 protons. ~9.0-11.0 ppm (br s): Phenolic OH proton (exchangeable with D₂O). ~3.0-3.2 ppm (s, 6H): Two equivalent N-CH₃ groups. |

| ¹³C NMR | ~165-170 ppm: Amide carbonyl (C=O) carbon. ~155-160 ppm: C-3 carbon bearing the hydroxyl group. ~120-145 ppm: Remaining pyridine ring carbons. ~35-40 ppm: N-CH₃ carbons. |

| IR (cm⁻¹) | ~3200-3400 (broad): O-H stretching vibration. ~2900-3000: C-H stretching (aliphatic). ~1630-1660: C=O stretching (Amide I band). ~1570-1600: C=C and C=N ring stretching vibrations. |

| MS (ESI+) | m/z 167.08: [M+H]⁺. m/z 189.06: [M+Na]⁺. |

Chemical Reactivity and Stability

The reactivity of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is governed by its three key functional components: the 3-hydroxypyridine ring, the tertiary amide, and the pyridine nitrogen.

Caption: Key reactive sites of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide.

-

Pyridine Nitrogen: As a heterocyclic amine, the pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. It also serves as a potent coordination site for metal ions.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It is a primary site for derivatization via O-alkylation or O-acylation, allowing for the synthesis of diverse analogues.[3]

-

Amide Group: The N,N-disubstituted amide is generally stable and resistant to hydrolysis under mild conditions. However, it can be cleaved under harsh acidic or basic conditions. The carbonyl oxygen acts as a hydrogen bond acceptor.

-

Storage and Handling: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be kept away from strong oxidizing agents and incompatible materials.[1]

Potential Applications in Research and Development

The structural motifs within 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide make it a valuable platform for chemical and biological exploration.

-

Medicinal Chemistry: Pyridine-carboxamide scaffolds are prevalent in drug discovery.[11][12] This compound can serve as a versatile building block or a lead compound for developing inhibitors of enzymes like matrix metalloproteinases (MMPs) or 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which have been targeted with similar structures.[3][4] The 3-hydroxy group is particularly important, as it can mimic a key interaction of natural ligands or be used to modulate pharmacokinetic properties.

-

Coordination Chemistry: The tridentate O,N,O chelation motif (hydroxyl oxygen, pyridine nitrogen, carbonyl oxygen) makes this molecule an excellent candidate for forming stable complexes with a variety of metal ions. These complexes could have applications in catalysis, materials science, or as imaging agents.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 166.18 g/mol , this compound fits the profile of a "fragment." It can be used in screening campaigns to identify initial low-affinity binders to biological targets, which can then be optimized into more potent leads.

Conclusion

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a well-defined chemical entity with a rich set of properties derived from its unique combination of functional groups. Its moderate lipophilicity, established synthetic routes, and multiple points for chemical modification make it an attractive molecule for researchers. The insights provided in this guide—from its fundamental physicochemical data to its predicted reactivity and potential applications—offer a solid foundation for scientists and drug development professionals seeking to leverage this compound in their research endeavors.

References

-

ResearchGate. Synthesis of picolinamide amide derivatives. Available at: [Link]

- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.

-

PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Available at: [Link]

- Google Patents. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.

-

MDPI. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Available at: [Link]

-

PubChem - NIH. 3-Hydroxypicolinamide. Available at: [Link]

-

ACS Publications. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities | Request PDF. Available at: [Link]

-

PubMed Central. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Available at: [Link]

-

ResearchGate. (PDF) Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Available at: [Link]

-

PMC - NIH. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Available at: [Link]

-

ResearchGate. Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide... | Request PDF. Available at: [Link]

-

Malaria World. Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Hydroxypicolinamide | C6H6N2O2 | CID 70277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. media.malariaworld.org [media.malariaworld.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

Abstract

This technical guide delineates the proposed core mechanism of action for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a small molecule belonging to the pyridine carboxamide class of compounds. Based on extensive analysis of its structural features and the established pharmacology of analogous compounds, the primary mechanism is identified as the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization and subsequent activation of the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor, a master regulator of the cellular response to hypoxia. This guide provides a comprehensive overview of the underlying biochemical pathways, details the molecular interactions at the enzyme's active site, and furnishes field-proven experimental protocols for the validation of this mechanism. The intended audience for this document includes researchers, scientists, and drug development professionals seeking a foundational understanding of this compound class for therapeutic applications, such as the treatment of anemia and ischemic diseases.

Introduction and Proposed Primary Mechanism

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a synthetic small molecule characterized by a pyridine ring substituted with a hydroxyl group at the 3-position and an N,N-dimethylcarboxamide group at the 2-position. While direct, extensive studies on this specific molecule are not widely published, its core structure is highly homologous to a well-established class of compounds known to act as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[1][2] Therefore, the central hypothesis of this guide is that 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide functions as a competitive inhibitor of PHD enzymes, thereby preventing the degradation of HIF-1α and activating downstream hypoxia-responsive signaling pathways.

The HIF signaling cascade is a crucial cellular mechanism for adapting to low oxygen availability.[3][4] By inhibiting the key enzymes that regulate this pathway under normal oxygen conditions, compounds like 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide can effectively mimic a hypoxic state, leading to therapeutic effects such as stimulating erythropoiesis (red blood cell production).[5]

The HIF-1α Signaling Pathway: A Tale of Oxygen-Dependent Degradation

Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but is targeted for immediate proteasomal degradation. This rapid turnover is a tightly regulated process orchestrated by the PHD enzymes (primarily PHD1, PHD2, and PHD3).[6][7]

Core Mechanism:

-

Prolyl Hydroxylation: PHD enzymes utilize molecular oxygen, iron (Fe²⁺), and α-ketoglutarate (also known as 2-oxoglutarate) as co-substrates to hydroxylate specific proline residues (Pro402 and Pro564 in humans) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[3][8]

-

VHL Recognition: Once hydroxylated, HIF-1α is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[9]

-

Ubiquitination and Degradation: The VHL complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome. This ensures that in the presence of sufficient oxygen, HIF-1α levels remain low, and hypoxia-responsive genes are not activated.[6]

The Role of PHD Inhibition:

In conditions of low oxygen (hypoxia) or in the presence of a PHD inhibitor, the hydroxylation of HIF-1α is blocked.[4] This prevents VHL binding, allowing HIF-1α to escape degradation and accumulate within the cell. The stabilized HIF-1α then translocates to the nucleus, dimerizes with its constitutively expressed partner HIF-1β (also known as ARNT), and binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes.[5] This transcriptional activation leads to the production of proteins involved in:

-

Erythropoiesis: Erythropoietin (EPO)

-

Angiogenesis: Vascular Endothelial Growth Factor (VEGF)

-

Metabolism: Glucose transporters (e.g., GLUT1) and glycolytic enzymes

The diagram below illustrates this critical signaling pathway.

Caption: HIF-1α Signaling Pathway in Normoxia and Hypoxia/PHD Inhibition.

Molecular Mechanism of PHD Inhibition

The pyridine-2-carboxamide scaffold is a classic structural motif for PHD inhibitors. These molecules are designed as structural mimetics of α-ketoglutarate (2-OG), a key co-substrate for the hydroxylation reaction.[2]

Causality of Inhibition:

-

Active Site Competition: 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is proposed to act as a competitive inhibitor by binding to the active site of PHD enzymes.[4]

-

Iron Chelation: The core structure, featuring the pyridine nitrogen, the 2-carboxamide, and the 3-hydroxyl group, forms a tridentate chelation motif that coordinates with the catalytic Fe²⁺ ion in the active site. This binding mode directly mimics the interaction of α-ketoglutarate with the iron center.

-

Displacement of Co-substrate: By occupying the α-ketoglutarate binding pocket and chelating the essential iron cofactor, the inhibitor prevents the binding and subsequent decarboxylation of the natural co-substrate, thereby halting the hydroxylation of HIF-1α.

Experimental Validation Protocols

To validate the proposed mechanism of action, a series of in-vitro and cell-based assays must be performed. The following protocols are based on established methodologies in the field and serve as a self-validating system to confirm PHD inhibition and its downstream cellular consequences.

In-Vitro PHD2 Inhibition Assay (AlphaScreen™)

This protocol describes a high-throughput, homogeneous assay to determine the direct inhibitory activity of the compound on recombinant PHD2, the primary regulator of HIF-1α in normoxia.[9]

Principle: The assay measures the hydroxylation of a biotinylated HIF-1α peptide substrate. A specific antibody that recognizes the hydroxylated proline residue is used, along with AlphaScreen™ donor and acceptor beads, to generate a luminescent signal proportional to enzyme activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

-

Prepare Enzyme Mix: Dilute recombinant human PHD2 (catalytic domain) to 10 nM, FeSO₄ to 20 µM, and L-ascorbic acid to 200 µM in Assay Buffer.

-

Prepare Substrate Mix: Dilute biotinylated HIF-1α CODD peptide (e.g., residues 556-574) to 150 nM and α-ketoglutarate to 5 µM in Assay Buffer.

-

Prepare Compound Dilutions: Create a serial dilution of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (e.g., from 100 µM to 1 pM) in Assay Buffer with 10% DMSO.

-

Prepare Detection Mix: Dilute anti-hydroxy-HIF-1α antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads in the manufacturer-recommended buffer.

-

-

Assay Procedure (384-well ProxiPlate™):

-

Add 2 µL of compound dilution or vehicle (10% DMSO) to each well.

-

Add 4 µL of Enzyme Mix to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of Substrate Mix to each well.

-

Incubate for 20 minutes at room temperature.

-

Stop the reaction and initiate detection by adding 10 µL of Detection Mix.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an EnVision® plate reader (or equivalent) capable of AlphaScreen™ detection.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to vehicle controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based HIF-1α Stabilization Assay (Western Blot)

This protocol verifies that the compound can penetrate the cell membrane and inhibit intracellular PHDs, leading to the accumulation of HIF-1α protein.

Principle: Human cells (e.g., HeLa or U2OS) are treated with the compound under normoxic conditions. Cell lysates are then analyzed by Western blot using an antibody specific for HIF-1α to detect its accumulation.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with increasing concentrations of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (0.1% DMSO) for 4-6 hours under standard normoxic conditions (21% O₂, 5% CO₂).

-

Include a positive control of cells treated with a known PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG) or exposed to hypoxia (1% O₂).

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Normalize protein samples to 20-30 µg per lane and separate by SDS-PAGE on an 8% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH, 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Quantify the band intensity for HIF-1α and normalize it to the loading control.

-

Plot the normalized HIF-1α levels against compound concentration to determine the dose-dependent effect and estimate the EC₅₀ value.

-

Data Presentation and Expected Outcomes

The experimental workflows should yield quantitative data that validate the proposed mechanism. The results can be summarized for clear interpretation and comparison.

Table 1: Representative Quantitative Data for a Putative PHD Inhibitor

| Assay Type | Parameter | Expected Value | Interpretation |

| In-Vitro PHD2 Inhibition | IC₅₀ | 5 - 50 nM | High potency indicates direct and strong interaction with the target enzyme. |

| Cell-Based HIF-1α Stabilization | EC₅₀ | 0.5 - 5 µM | Demonstrates good cell permeability and effective inhibition of intracellular PHDs. |

| HRE-Luciferase Reporter Assay | EC₅₀ | 1 - 10 µM | Confirms that stabilized HIF-1α is transcriptionally active. |

| Target Gene qPCR (EPO) | Fold Induction | >10-fold | Validates the activation of downstream therapeutic pathways. |

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Experimental Workflow for Mechanism Validation", pad="0.5", nodesep="0.5", ranksep="0.6"]; node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Start:\nCompound Synthesis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; invitro_assay [label="In-Vitro Assay:\nPHD2 Inhibition (AlphaScreen)", shape=parallelogram, fillcolor="#FBBC05"]; ic50 [label="Determine IC50", shape=diamond, style=filled, fillcolor="#F1F3F4"]; cellular_assay [label="Cell-Based Assay:\nHIF-1α Stabilization (Western Blot)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ec50 [label="Determine EC50", shape=diamond, style=filled, fillcolor="#F1F3F4"]; functional_assay [label="Functional Assay:\nHRE-Luciferase Reporter", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; downstream_assay [label="Downstream Analysis:\nTarget Gene qPCR (EPO, VEGF)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nMechanism Validated", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="Refine Compound\nor Re-evaluate Mechanism", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> invitro_assay; invitro_assay -> ic50; ic50 -> cellular_assay [label="Potent?\n(IC50 < 1µM)"]; ic50 -> stop [label="No"]; cellular_assay -> ec50; ec50 -> functional_assay [label="Active in Cells?\n(EC50 < 20µM)"]; ec50 -> stop [label="No"]; functional_assay -> downstream_assay; downstream_assay -> conclusion; }

Caption: A logical workflow for validating the PHD inhibitory mechanism of a new compound.

Concluding Remarks and Future Directions

The convergence of structural analogy with established classes of PHD inhibitors strongly supports the proposed mechanism of action for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide.[1][2] It is posited to function as a competitive inhibitor of PHD enzymes by chelating the active-site iron, thereby stabilizing HIF-1α and activating hypoxia-responsive genes. The experimental protocols detailed herein provide a robust framework for validating this hypothesis, from direct enzyme inhibition to downstream cellular and functional consequences.

Future research should focus on determining the isoform selectivity of this compound against PHD1, PHD2, and PHD3, as well as its selectivity against other 2-oxoglutarate-dependent dioxygenases to fully characterize its safety and therapeutic window. Pharmacokinetic and in-vivo efficacy studies in relevant animal models of anemia or ischemia will be the critical next steps in its development as a potential therapeutic agent.

References

-

Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. [Link]

-

Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases. [Link]

-

Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. [Link]

-

Stabilization of HIF-α through cellular inhibition of HIF prolyl... [Link]

-

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. [Link]

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. [Link]

-

Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α. [Link]

-

Direct and continuous assay for prolyl 4-hydroxylase. [Link]

-

Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. [Link]

-

Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. [Link]

Sources

- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: A Potential Modulator of the Hypoxia-Inducible Factor Pathway

This technical guide provides a comprehensive overview of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (CAS No. 1076-23-9), a small molecule with significant potential as a research tool and a scaffold for drug development. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, potential mechanism of action, synthesis, and applications of this pyridine carboxamide derivative.

Introduction: The Significance of Pyridine Carboxamides in Drug Discovery

Pyridine-based carboxamides are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Their ability to form key hydrogen bonds and coordinate with metal ions makes them ideal candidates for enzyme inhibitors. One of the most promising areas of research for this class of compounds is the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are critical regulators of the cellular response to hypoxia.[1][2][3][4][5][6][7][8] The structural features of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, particularly the hydroxypyridine core, suggest its potential to act as a PHD inhibitor, thereby stabilizing the Hypoxia-Inducible Factor (HIF) and activating downstream pathways with therapeutic implications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1076-23-9 | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| Physical Form | Solid | |

| Purity | ≥95% (typical) | |

| Storage | 2-8°C, sealed in a dry environment | |

| InChI Key | KNPSJINBUZCDRE-UHFFFAOYSA-N |

Potential Mechanism of Action: Inhibition of Prolyl Hydroxylase and HIF Stabilization

The primary hypothesized mechanism of action for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is the inhibition of prolyl hydroxylase domain (PHD) enzymes. PHDs are a family of non-heme iron-containing dioxygenases that play a crucial role in cellular oxygen sensing.[5][6][7]

Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-α). This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.[2]

In hypoxic (low oxygen) conditions, PHD activity is reduced, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the production of proteins that mediate adaptive responses to low oxygen, including erythropoietin (EPO), which is essential for red blood cell production.[4][5][6]

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, as a potential PHD inhibitor, is thought to mimic the hypoxic state by binding to the active site of PHDs, thereby preventing the hydroxylation and subsequent degradation of HIF-α. This leads to the stabilization of HIF-α and the activation of downstream gene expression, even under normoxic conditions.

Synthesis and Characterization

A potential synthetic workflow is outlined below:

Sources

- 1. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of JTZ-951: A HIF Prolyl Hydroxylase Inhibitor for the Treatment of Renal Anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Prolyl Hydroxylases Increases Erythropoietin Production in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of DS-1093a: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide molecular structure

An In-depth Technical Guide to the Molecular Structure and Properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

Abstract

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide (CAS No. 1076-23-9) is a substituted pyridine derivative belonging to the hydroxypicolinamide class of compounds.[1] This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by related analogues, including anticancer and antibacterial properties.[2][3][4] This technical guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential for intramolecular interactions. A detailed, field-proven synthetic protocol is presented, grounded in established amide coupling methodologies, alongside a predictive guide to its spectroscopic characterization. The document aims to serve as a foundational resource for scientists investigating this molecule and its potential applications in drug discovery programs.

Molecular Identity and Physicochemical Properties

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a small molecule characterized by a pyridine ring functionalized with a hydroxyl group at the C3 position and an N,N-dimethylcarboxamide group at the C2 position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for biological interactions.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-hydroxy-N,N-dimethylpyridine-2-carboxamide |

| Synonyms | 3-Hydroxy-N,N-dimethyl-2-pyridinecarboxamide |

| CAS Number | 1076-23-9[1] |

| Molecular Formula | C₈H₁₀N₂O₂[1] |

| Molecular Weight | 166.18 g/mol [1] |

| InChIKey | KNPSJINBUZCDRE-UHFFFAOYSA-N[1] |

Physicochemical Data

The following table summarizes key experimental and computed physicochemical properties, which are crucial for predicting its behavior in both chemical and biological systems.

| Property | Value | Source |

| Melting Point | 99-100 °C | [1] |

| Boiling Point | 427.8 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.218 g/cm³ (Predicted) | [1] |

| XLogP3 | 1.2 | [1] |

| PSA (Polar Surface Area) | 53.4 Ų | [1] |

Elucidation of the Molecular Structure

The spatial arrangement of the functional groups in 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is critical to its properties. The proximity of the 3-hydroxyl and 2-carboxamide substituents allows for significant intramolecular interactions that influence the molecule's conformation and reactivity.

Core Structural Features and Conformational Analysis

The structure's key feature is the potential for a strong intramolecular hydrogen bond between the hydrogen atom of the 3-hydroxyl group and the carbonyl oxygen of the adjacent 2-carboxamide group. This interaction forms a pseudo-six-membered ring, which imparts a degree of planarity and rigidity to the molecule. This conformational lock can significantly impact how the molecule presents its pharmacophoric features to a biological target.

Furthermore, the C(O)-N amide bond possesses a substantial rotational barrier due to partial double-bond character. This restricts the orientation of the N,N-dimethyl groups relative to the pyridine ring. The interplay between this rotational restriction and the intramolecular hydrogen bond defines the molecule's preferred low-energy conformation.

Caption: Key intramolecular hydrogen bond in the molecule.

Synthetic Strategy and Methodologies

The synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is most logically achieved via an amide bond formation reaction. This involves coupling the carboxylic acid of the pyridine core with dimethylamine. This approach is widely used in pharmaceutical chemistry for its reliability and tolerance of various functional groups.

Retrosynthetic Analysis

A retrosynthetic disconnection of the amide bond reveals 3-hydroxypicolinic acid and dimethylamine as the primary starting materials. This is a robust and efficient synthetic route.

Sources

- 1. echemi.com [echemi.com]

- 2. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Enigmatic Origins of a Promising Scaffold: A Technical Guide to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Uncharted Territory of a Seemingly Simple Molecule

In the vast landscape of chemical compounds, some molecules burst onto the scene with a well-documented discovery and a clear purpose, while others emerge with a more enigmatic history. 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, a compound of significant interest due to its structural motifs prevalent in numerous bioactive agents, falls into the latter category. Despite its presence in chemical supplier databases and its straightforward structure, a definitive seminal publication detailing its initial "discovery"—the who, when, and why of its first synthesis and characterization—remains elusive in the accessible scientific literature.

This technical guide, therefore, deviates from a traditional discovery narrative. Instead, it aims to provide a comprehensive overview based on established chemical principles and the extensive research surrounding its constituent parts and analogous structures. As Senior Application Scientists, we recognize that the value of a compound is not solely defined by its origin story but also by its potential and the methodologies that enable its exploration. This whitepaper will equip researchers with a robust understanding of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, focusing on its logical synthesis, detailed characterization, and the scientific context that underscores its potential in medicinal chemistry and drug development.

I. Deconstructing the Molecule: A Foundation in Pyridine Carboxamides

The structure of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a compelling convergence of three key chemical features: a pyridine ring, a hydroxyl group at the 3-position, and a dimethylcarboxamide group at the 2-position. Each of these components contributes to the molecule's overall physicochemical properties and potential biological activity.

-

The Pyridine Core: A six-membered aromatic heterocycle containing a nitrogen atom, the pyridine scaffold is a cornerstone of medicinal chemistry. Its ability to participate in hydrogen bonding, metal coordination, and various substitution reactions makes it a privileged structure in drug design.

-

The 3-Hydroxy Group: The hydroxyl substituent significantly influences the electronic properties of the pyridine ring and introduces a potential hydrogen bond donor and acceptor, which can be crucial for molecular recognition by biological targets.

-

The N,N-Dimethylcarboxamide Moiety: This functional group is a common feature in many pharmaceutical compounds, often improving metabolic stability and modulating solubility and cell permeability.

The strategic placement of these groups on the pyridine ring creates a unique chemical entity with a specific three-dimensional arrangement of functional groups, predisposing it to interact with biological macromolecules in a defined manner.

II. The Synthetic Blueprint: A Proposed Pathway to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

While the original synthesis is not documented, a logical and efficient pathway can be devised based on the well-established chemistry of its precursor, 3-hydroxypicolinic acid. This synthetic approach is designed to be robust and reproducible in a standard laboratory setting.

Core Precursor: The Synthesis of 3-Hydroxypicolinic Acid

The journey to our target molecule begins with the synthesis of 3-hydroxypicolinic acid (also known as 3-hydroxy-2-pyridinecarboxylic acid). This intermediate is a known compound and its preparation is documented in the scientific literature.

Experimental Protocol: Synthesis of 3-Hydroxypicolinic Acid

Objective: To synthesize the key precursor, 3-hydroxypicolinic acid.

Materials:

-

2-Pyridinecarboxaldehyde

-

Quinolinium dichromate

-

Acetic acid

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Oxidation of 2-Pyridinecarboxaldehyde: In a round-bottom flask, dissolve 2-pyridinecarboxaldehyde in a suitable solvent such as aqueous acetic acid.

-

Addition of Oxidizing Agent: Slowly add a solution of quinolinium dichromate in water to the reaction mixture under controlled temperature conditions.

-

Reaction Monitoring: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for an extended period (e.g., 48 hours) under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure, which may involve extraction and/or crystallization to isolate the crude 3-hydroxypicolinic acid.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain pure 3-hydroxypicolinic acid.

Causality of Experimental Choices:

-

The choice of quinolinium dichromate as the oxidizing agent is based on its effectiveness in converting aldehydes to carboxylic acids under relatively mild conditions, which helps to prevent degradation of the pyridine ring.

-

The use of an inert atmosphere is crucial to prevent unwanted side reactions, particularly oxidation of other sensitive functional groups.

The Final Step: Amidation to Yield 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

With 3-hydroxypicolinic acid in hand, the final transformation involves the formation of the N,N-dimethylamide. This is a standard amidation reaction, which can be achieved through several reliable methods.

Experimental Protocol: Synthesis of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

Objective: To synthesize the target compound from 3-hydroxypicolinic acid.

Method 1: Thionyl Chloride-Mediated Amidation

Materials:

-

3-Hydroxypicolinic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylamine (in a suitable solvent like THF or as a gas)

-

Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

Acid Chloride Formation: Suspend 3-hydroxypicolinic acid in an anhydrous, non-protic solvent. Add thionyl chloride dropwise at a low temperature (e.g., 0 °C). The reaction will generate the corresponding acyl chloride.

-

Amine Addition: In a separate flask, prepare a solution of dimethylamine in an anhydrous solvent. Slowly add the freshly prepared acyl chloride solution to the dimethylamine solution at a controlled low temperature.

-

Reaction Quenching and Work-up: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Method 2: Peptide Coupling Reagent-Mediated Amidation

Materials:

-

3-Hydroxypicolinic acid

-

Dimethylamine hydrochloride

-

A peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide - DMF)

Procedure:

-

Reaction Setup: Dissolve 3-hydroxypicolinic acid, dimethylamine hydrochloride, and the coupling reagent (and HOBt if using EDC) in the anhydrous solvent.

-

Base Addition: Add the non-nucleophilic base to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

Reaction and Work-up: Stir the reaction at room temperature until completion. Perform a standard aqueous work-up and extraction.

-

Purification: Purify the product using column chromatography or recrystallization.

Causality of Experimental Choices:

-

The thionyl chloride method is a classic and cost-effective way to activate the carboxylic acid. However, it can be harsh and may not be suitable for more complex substrates.

-

Peptide coupling reagents offer a milder and often higher-yielding alternative for amidation, with fewer side products. The choice of reagent can be optimized based on the specific substrate and desired purity.

Diagram of the Proposed Synthetic Workflow

Caption: A proposed two-step synthetic pathway to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide.

III. Characterization and Data Presentation

Upon successful synthesis, a thorough characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is essential to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, confirming the presence and connectivity of all atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the hydroxyl, amide, and aromatic C-H bonds.

-

Melting Point Analysis: A sharp melting point is a good indicator of the compound's purity.

Table 1: Physicochemical Properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide

| Property | Value | Source |

| CAS Number | 1076-23-9 | Echemi |

| Molecular Formula | C₈H₁₀N₂O₂ | Echemi |

| Molecular Weight | 166.18 g/mol | Echemi |

| Melting Point | 99-100 °C | Echemi |

| Appearance | White to off-white crystalline solid (predicted) | - |

IV. The Scientific Context and Future Directions

While the specific discovery of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is not well-documented, the broader class of picolinamide derivatives has been extensively investigated for a wide range of biological activities. These include, but are not limited to, inhibitors of various enzymes and modulators of cellular signaling pathways.

The structural features of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide suggest several avenues for future research:

-

Screening for Biological Activity: The compound could be screened against a panel of biological targets, such as kinases, proteases, and receptors, to identify potential therapeutic applications.

-

Fragment-Based Drug Discovery: It can serve as a valuable fragment for the design of more complex and potent drug candidates.

-

Coordination Chemistry: The pyridine nitrogen and the adjacent functional groups make it an interesting ligand for the development of novel metal complexes with potential catalytic or therapeutic properties.

Diagram of Potential Research Applications

Caption: Potential research avenues for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide.

V. Conclusion: A Molecule of Opportunity

VI. References

An In-Depth Technical Guide to 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide and its Role as a Prolyl Hydroxylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide is a small molecule belonging to the pyridine carboxamide class of compounds. While specific public-domain data on this exact molecule is limited, its structural features place it within a class of compounds that have garnered significant interest in medicinal chemistry, primarily as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). This guide will provide a comprehensive overview of the synthesis, mechanism of action, biological evaluation, and analytical considerations for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide, using data from closely related analogs to illustrate the core principles where specific data is not available.

Chemical and Physical Properties

Basic chemical and physical properties of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide are summarized below.

| Property | Value | Source |

| CAS Number | 1076-23-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Melting Point | 99-100 °C | [1] |

| Boiling Point | 427.8 °C at 760 mmHg | [1] |

| Density | 1.218 g/cm³ | [1] |

| XLogP3 | 1.2 | [1] |

Synthesis and Characterization

The synthesis of 3-hydroxy-N,N-dimethylpyridine-2-carboxamide can be approached through several synthetic routes, leveraging established pyridine chemistry. A common strategy involves the amidation of a suitable 3-hydroxypicolinic acid derivative.

General Synthetic Approach

A plausible synthetic route, based on general procedures for related compounds, is outlined below.[2] This process typically starts from a commercially available hydroxypyridine derivative.

Caption: General synthetic workflow for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide.

Experimental Protocol (Illustrative)

The following is a representative, non-validated protocol based on general organic chemistry principles and literature for related compounds.[2][3]

Step 1: Activation of 3-Hydroxypicolinic Acid

-

To a stirred solution of 3-hydroxypicolinic acid in an inert solvent (e.g., dichloromethane or toluene), a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) is added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 3-hydroxypicolinoyl chloride.

Step 2: Amidation

-

The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane).

-

The solution is cooled to 0 °C, and an excess of dimethylamine (as a solution in THF or as a gas) is added slowly.

-

The reaction is stirred at room temperature until completion.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

Step 3: Purification and Characterization

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Biological Activity: Inhibition of HIF Prolyl Hydroxylase

The primary therapeutic interest in the pyridine carboxamide scaffold lies in its ability to inhibit HIF prolyl hydroxylases (PHDs).[4][5]

Mechanism of Action

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[6] In hypoxic conditions, the lack of oxygen as a co-substrate for PHDs leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of numerous genes, including erythropoietin (EPO).[6]

HIF prolyl hydroxylase inhibitors, including those from the pyridine carboxamide class, are typically 2-oxoglutarate mimetics that chelate the active site iron of the PHD enzymes, thereby preventing the hydroxylation and subsequent degradation of HIF-α even under normoxic conditions.[6] This leads to an increase in endogenous EPO production and stimulation of erythropoiesis.

Caption: Simplified HIF pathway under normoxia and with PHD inhibition.

In Vitro Evaluation

Illustrative In Vitro Assay Protocol (PHD2 Inhibition)

-

Reagents and Materials: Recombinant human PHD2, HIF-1α peptide substrate, 2-oxoglutarate, Fe(II), ascorbate, and a suitable detection system (e.g., fluorescence-based or mass spectrometry-based).

-

Assay Procedure:

-

The test compound (e.g., 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide) is serially diluted.

-

The compound dilutions are incubated with PHD2, the HIF-1α peptide, Fe(II), and ascorbate in an appropriate buffer.

-

The reaction is initiated by the addition of 2-oxoglutarate.

-

After a defined incubation period, the reaction is quenched.

-

The extent of peptide hydroxylation is measured, and the IC₅₀ value is calculated.

-

In Vivo Efficacy

The in vivo efficacy of PHD inhibitors is evaluated in animal models of anemia, often in rodents. The primary endpoint is an increase in hemoglobin and hematocrit levels, driven by elevated endogenous EPO. Studies on related compounds have shown significant increases in these parameters following oral administration.[5]

Pharmacokinetics and Toxicology

Detailed pharmacokinetic (PK) and toxicology data for 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide are not publicly available. For this class of compounds, key PK parameters of interest include oral bioavailability, plasma half-life, volume of distribution, and clearance. Toxicology studies would assess potential off-target effects and establish a safety profile. The development of any clinical candidate would require extensive investigation in these areas.

Analytical Methods

Robust analytical methods are essential for the quantification and quality control of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide. High-Performance Liquid Chromatography (HPLC) is a common and suitable technique.

Illustrative HPLC Method

Based on methods for structurally similar compounds, a reverse-phase HPLC method can be developed.[7][8]

Chromatographic Conditions (Starting Point)

-

Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of the compound.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Sample Preparation

-

For Bulk Material: Dissolve an accurately weighed amount of the compound in the mobile phase or a suitable solvent.

-

For Biological Matrices (e.g., plasma): Protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be required to isolate the analyte and remove interfering substances.[8]

Conclusion and Future Directions

3-Hydroxy-N,N-dimethylpyridine-2-carboxamide represents a molecule of interest within the broader class of pyridine carboxamide-based HIF prolyl hydroxylase inhibitors. While specific biological and pharmacological data for this exact compound are not extensively documented in publicly accessible literature, the established activity of its structural analogs suggests its potential as a modulator of the HIF pathway. Further research is warranted to fully characterize its synthesis, in vitro and in vivo efficacy, pharmacokinetic profile, and safety. Such studies would be crucial to determine its viability as a potential therapeutic agent for anemia and other hypoxia-related disorders.

References

-

Clements, M. J., Walsh, T. F., Kuethe, J. T., Reibarkh, M., Salowe, S. P., Sonatore, L. M., ... & Hale, J. J. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]

-

ResearchGate. (n.d.). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]

- Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives. U.S. Patent No. 3,228,950. Washington, DC: U.S.

-

National Institutes of Health. (n.d.). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Hydroxy-3-methylpicolinimidamide. Retrieved from [Link]

-

PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative analysis of amphiphilic N-alkyloxypyridinecarboximidamide by liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

-

PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Retrieved from [Link]

-

ResearchGate. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

-

Hron, V., Urban, M., & Tobrman, T. (2025). Linear Synthesis of 10-Hydroxy-N,N-dimethyl-N-((3-(tosyloxy)pyridin-2-yl)methyl)decan-1-aminium Bromide. Molbank, 2025(4), M2112. [Link]

-

ChemSynthesis. (2025). 3-hydroxy-N,N-dimethyl-3-phenylpropanamide. Retrieved from [Link]

-

PubMed. (2025). Population pharmacokinetic-pharmacodynamic modeling of co-administered N,N-dimethyltryptamine and harmine in healthy subjects. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of 3,4-methylenedioxymethamphetamine (MDMA): interindividual differences due to polymorphisms and drug-drug interactions. Retrieved from [Link]

-

PubMed. (2012). N-Phenyl-4-hydroxy-2-quinolone-3-carboxamides as selective inhibitors of mutant H1047R phosphoinositide-3-kinase (PI3Kα). Retrieved from [Link]

-

PubChem. (n.d.). N-[3-(dimethylamino)propyl]-2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxamide. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

-

National Institutes of Health. (2022). Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacokinetics (PK) of prolyl hydroxylase inhibitor PHI-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents. Retrieved from [Link]

Sources

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Antimicrobial Studies of Ruthenium(II)Carboxylates with 3-Hydroxypyridine | A. S. Fabiyi | International Journal of Chemistry | CCSE [ccsenet.org]

Spectroscopic Characterization of 3-Hydroxy-N,N-dimethylpyridine-2-carboxamide: A Predictive and Interpretive Guide

Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery